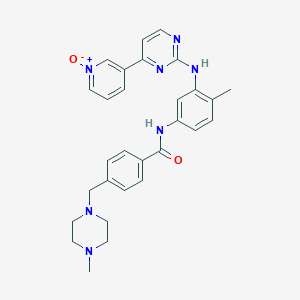

Imatinib (Pyridine)-N-oxide

Descripción general

Descripción

Imatinib (Pyridine)-N-oxide is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The addition of the pyridine-N-oxide moiety to the imatinib structure is intended to enhance its pharmacological properties, potentially offering improved efficacy and reduced resistance compared to its parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of imatinib (Pyridine)-N-oxide typically involves the oxidation of the pyridine ring in imatinib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also involves rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets pharmaceutical-grade purity standards.

Análisis De Reacciones Químicas

Types of Reactions: Imatinib (Pyridine)-N-oxide undergoes several types of chemical reactions, including:

Oxidation: The primary reaction involved in its synthesis.

Reduction: Can be reduced back to imatinib under specific conditions.

Substitution: The pyridine-N-oxide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: this compound.

Reduction: Imatinib.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Inhibition of Cytochrome P450 Enzymes

Research indicates that imatinib (Pyridine)-N-oxide can influence the activity of cytochrome P450 enzymes, particularly CYP3A4. This interaction can lead to altered metabolism of co-administered drugs, necessitating careful monitoring to avoid adverse drug reactions . The time-dependent inhibition observed with imatinib suggests that it may significantly impact the pharmacokinetics of other substrates processed by CYP3A4 .

Treatment of Chronic Myeloid Leukemia

This compound has been studied within the context of CML treatment. A study involving 102 patients demonstrated that trough levels of this metabolite were significantly associated with favorable treatment responses. The peak/trough ratio was identified as an important predictor for therapeutic outcomes in CML patients .

Drug Monitoring and Genetic Factors

Therapeutic drug monitoring (TDM) plays a critical role in managing imatinib therapy. The variability in patient response has been linked to genetic polymorphisms affecting drug metabolism and transport. For instance, polymorphisms in genes such as ABCG2 and SLCO1B3 have been correlated with plasma levels of imatinib and its metabolites, including Pyridine-N-oxide . This underscores the importance of personalized medicine approaches in optimizing treatment regimens.

Case Study: Pharmacokinetics in CML Patients

A notable observational study assessed the pharmacokinetics of imatinib and its metabolites among CML patients. It was found that higher trough concentrations of this compound were linked to better clinical outcomes, highlighting the need for individualized dosing strategies based on metabolite levels .

Comparative Studies on Antiproliferative Effects

Recent investigations have compared the antiproliferative effects of imatinib derivatives against various cancer cell lines. The results indicate that while imatinib remains the most potent inhibitor, its metabolites, including Pyridine-N-oxide, exhibit varying degrees of activity against different cancer types, suggesting potential roles in combination therapies or as secondary agents .

Summary Table: Key Characteristics and Applications

| Characteristic | This compound |

|---|---|

| Chemical Formula | C29H31N7O2 |

| Primary Use | Treatment of CML and GISTs |

| Mechanism | Inhibition of BCR-ABL and other kinases |

| Metabolic Pathways | Involvement with CYP3A4 |

| Clinical Relevance | Predictive biomarker for treatment response |

| Research Focus | Pharmacokinetics, genetic polymorphisms |

Mecanismo De Acción

Imatinib (Pyridine)-N-oxide exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptors. The addition of the pyridine-N-oxide group enhances its binding affinity to these targets, potentially leading to more effective inhibition of kinase activity. This results in the suppression of cancer cell proliferation and induction of apoptosis in tyrosine kinase-dependent tumors.

Comparación Con Compuestos Similares

Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

Nilotinib: A second-generation inhibitor designed to overcome imatinib resistance.

Bosutinib: Effective against certain imatinib-resistant BCR-ABL mutations.

Ponatinib: Designed to target the T315I mutation in BCR-ABL, which is resistant to other inhibitors.

Uniqueness: Imatinib (Pyridine)-N-oxide is unique due to the presence of the pyridine-N-oxide moiety, which enhances its pharmacological properties. This modification aims to improve its efficacy and reduce the likelihood of resistance compared to its parent compound, imatinib.

Actividad Biológica

Imatinib (Pyridine)-N-oxide is a notable metabolite of imatinib, a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy, and clinical implications based on diverse research findings.

Overview of Imatinib and Its Metabolites

Imatinib is a selective inhibitor of the BCR-ABL tyrosine kinase, which is constitutively active in CML due to the Philadelphia chromosome abnormality. It also inhibits other receptor tyrosine kinases such as c-Kit and PDGF receptors, contributing to its anti-cancer effects . The primary metabolic pathway for imatinib involves cytochrome P450 enzymes, particularly CYP3A4, leading to several metabolites including N-des-methyl imatinib and pyridine-N-oxide imatinib .

Pharmacokinetics of this compound

Recent studies have focused on the pharmacokinetic properties of imatinib and its metabolites. The pharmacokinetics of imatinib is characterized by:

- Bioavailability : Approximately 98% after oral administration.

- Half-life : About 20 hours, allowing for once-daily dosing.

- Metabolism : Primarily via CYP3A4, with significant interindividual variability due to genetic polymorphisms affecting enzyme activity .

The pyridine-N-oxide metabolite has been detected in urine shortly after dosing but tends to diminish within 24 hours . In a study involving 102 CML patients, the peak concentration of pyridine-N-oxide was measured at 37.0 ± 22.0 ng/ml, while the trough concentration was 16.7 ± 12.6 ng/ml .

Biological Activity and Efficacy

The biological activity of this compound has been less extensively studied compared to its parent compound. However, emerging evidence suggests that it possesses some degree of pharmacological activity. Key findings include:

- Response Correlation : In patients with CML, higher trough concentrations of pyridine-N-oxide were associated with favorable therapeutic responses. Specifically, a significant difference in peak/trough ratios was observed between patients achieving favorable versus unfavorable responses (P = 0.01) .

- Genetic Factors : Polymorphisms in genes such as ABCG2 and SLCO1B3 have been correlated with variations in drug response among patients, indicating that genetic background may influence the efficacy of both imatinib and its metabolites .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Patient Response Variability : A cohort study involving Egyptian patients highlighted that those with specific genetic profiles exhibited better responses to imatinib treatment when monitored for plasma levels of both imatinib and its metabolites .

- Adverse Effects Monitoring : Patients treated with imatinib often experience elevated creatine kinase levels, which can indicate muscle injury. Monitoring these levels alongside drug metabolite concentrations can provide insights into drug safety and efficacy .

Comparative Table of Imatinib Metabolites

| Metabolite | Peak Concentration (ng/ml) | Trough Concentration (ng/ml) | Clinical Significance |

|---|---|---|---|

| Imatinib | Varies | Varies | Primary therapeutic agent |

| N-des-methyl Imatinib | ~20% of parent drug level | Varies | Active but less cytotoxic than imatinib |

| Pyridine-N-oxide Imatinib | 37.0 ± 22.0 | 16.7 ± 12.6 | Associated with favorable treatment response |

Propiedades

IUPAC Name |

N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)33-29-30-12-11-26(32-29)24-4-3-13-36(38)20-24)31-28(37)23-8-6-22(7-9-23)19-35-16-14-34(2)15-17-35/h3-13,18,20H,14-17,19H2,1-2H3,(H,31,37)(H,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQWNPDNPZKKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431381 | |

| Record name | Imatinib (Pyridine)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-92-0 | |

| Record name | Imatinib (Pyridine)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions "Pyridine-N-oxide Imatinib". What is the significance of this molecule in relation to Imatinib treatment?

A1: Pyridine-N-oxide Imatinib is a metabolite of Imatinib, meaning it is a product formed when Imatinib is processed by the body. This study found a significant correlation between the trough concentration of Pyridine-N-oxide Imatinib and the response to Imatinib treatment in Egyptian CML patients. Specifically, patients who achieved a favorable response to Imatinib treatment exhibited significantly higher trough concentrations of Pyridine-N-oxide Imatinib compared to those who did not respond favorably []. This suggests that the Pyridine-N-oxide metabolite could potentially serve as a biomarker for predicting Imatinib treatment response, although further research is needed to confirm this.

Q2: The research emphasizes the importance of the Peak/Trough (P/T) ratio for both Imatinib and its Pyridine-N-oxide metabolite. Can you elaborate on why this ratio is particularly relevant in this context?

A2: The P/T ratio is a significant indicator of drug exposure over a dosing interval. In the context of Imatinib and its Pyridine-N-oxide metabolite, the study found a strong association between a lower P/T ratio and a favorable response to Imatinib treatment []. This suggests that maintaining a steadier drug concentration throughout the dosing interval, as opposed to large fluctuations between peak and trough levels, might be beneficial for achieving optimal treatment outcomes. The study emphasizes the importance of monitoring both Imatinib and its Pyridine-N-oxide metabolite P/T ratios to potentially personalize treatment and improve patient outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.